H₃R Target Engagement: Patent‑Defined Inhibitor with CNS Indication vs. Non‑H₃R Phenylsulfonyl Butanamides
The TTD annotates Phenylsulfonyl derivative 4 (CAS 941966‑93‑4) as an inhibitor of the human histamine H₃ receptor (UniProt: HRH3_HUMAN), with a patented indication for central nervous system disease (ICD‑11: 8A04‑8D87) [1]. This target annotation places the compound within the well‑validated H₃R antagonist/inverse agonist space reviewed by Łażewska et al. (2018), where numerous phenylsulfonyl scaffolds have demonstrated nanomolar H₃R affinity [2]. By contrast, closely related phenylsulfonyl butanamides bearing different anilide substitution (e.g., CAS 941878‑12‑2, the 3‑nitro isomer) lack publicly documented H₃R binding data in authoritative databases, and their mechanism of action is described generically as ‘enzyme inhibition’ or ‘receptor binding’ without a defined molecular target . This target‑level annotation constitutes a meaningful differentiation criterion for procurement decisions.
| Evidence Dimension | Validated molecular target |
|---|---|
| Target Compound Data | Histamine H₃ receptor (HRH3_HUMAN) – Inhibitor |
| Comparator Or Baseline | CAS 941878‑12‑2 (3‑nitro isomer) – Target not defined in authoritative databases |
| Quantified Difference | Qualitative – only CAS 941966‑93‑4 has an explicitly annotated H₃R target in TTD |
| Conditions | Database annotation (TTD, DrugMap); patent classification |
Why This Matters
A compound with a clearly defined therapeutic target enables rational experimental design and reduces the risk of off‑target confounding in H₃R‑focused screening campaigns.
- [1] Therapeutic Target Database (TTD). Drug ID: D0ZC7W – Phenylsulfonyl derivative 4. Accessed April 2026. View Source
- [2] Łażewska D, et al. Progress in the development of histamine H₃ receptor antagonists/inverse agonists: a patent review (2013‑2017). Expert Opin Ther Pat. 2018;28(3):175‑196. PMID: 29334795. View Source
